Pyridiniumtribromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

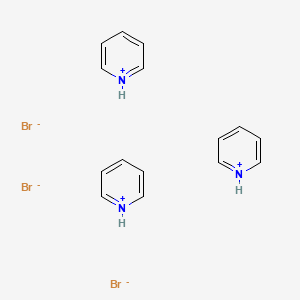

Pyridinium tribromide, also known as pyridinium bromide perbromide or pyridine hydrobromide perbromide, is an organic compound composed of a pyridinium cation and a tribromide anion. It is a crystalline red solid that is virtually insoluble in water. Pyridinium tribromide is a strong oxidizing agent and is commonly used as a source of electrophilic bromine in halogenation reactions .

Méthodes De Préparation

Pyridinium tribromide can be synthesized by reacting pyridinium bromide with bromine or thionyl bromide . The reaction typically involves mixing pyridinium bromide with an excess of bromine or thionyl bromide under controlled conditions to form the desired product. The resulting compound can be purified by recrystallization from glacial acetic acid to obtain orange-red crystals .

Analyse Des Réactions Chimiques

Pyridinium tribromide is primarily used as a brominating agent in organic synthesis. It undergoes various types of reactions, including:

Bromination: Pyridinium tribromide is used to brominate ketones, phenols, and ethers.

Oxidation: It acts as a strong oxidizing agent, facilitating the conversion of primary alcohols to alkyl bromides.

Common reagents used in these reactions include ketones, phenols, ethers, and primary alcohols. The major products formed from these reactions are typically brominated organic compounds, such as alkyl bromides and dibrominated steroids .

Applications De Recherche Scientifique

Bromination Reactions

Selective Bromination of Acetophenone Derivatives

Pyridinium tribromide has been effectively utilized for the α-bromination of acetophenone derivatives. In a study, it was shown to yield α-bromoacetophenone derivatives with an impressive yield of 85%, outperforming other brominating agents like N-bromosuccinimide (NBS) and cupric bromide, which yielded significantly lower amounts . The reaction conditions were optimized for temperature and time, demonstrating its suitability for educational laboratory settings.

| Brominating Agent | Yield (%) |

|---|---|

| Pyridinium tribromide | 85 ± 4 |

| Cupric Bromide | 60 ± 6 |

| N-Bromosuccinimide | Insufficient |

Drug Development

C5-Selective Bromination of Indole Alkaloids

A novel method employing pyridinium tribromide has been developed for the selective C5-bromination of indole alkaloids, which are crucial in drug development due to their biological activity. This method allows for rapid and mild reactions, yielding high amounts of brominated derivatives in just ten minutes . The ability to selectively functionalize indole rings paves the way for synthesizing new drugs and agrochemicals.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of compounds synthesized using pyridinium tribromide. For instance, a study synthesized various pyridine derivatives that demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values indicate moderate to good efficacy, suggesting that pyridinium tribromide can be instrumental in developing new antimicrobial agents.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Synthetic Utility in Organic Chemistry

The synthetic utility of pyridinium tribromide extends to the preparation of various bioactive compounds. For example, it has been used to synthesize novel pyridine derivatives that exhibit potential biological activity . This versatility makes it a valuable reagent in organic synthesis, particularly in the pharmaceutical industry.

Mécanisme D'action

Pyridinium tribromide exerts its effects through its strong brominating action. It releases bromine in solution, which then acts as an electrophilic bromine source in halogenation reactions . The bromine reacts with organic substrates, leading to the formation of brominated products. The compound’s stability and reactivity make it a valuable tool in organic synthesis .

Comparaison Avec Des Composés Similaires

Pyridinium tribromide is similar to other brominating agents, such as:

Tetrabutylammonium tribromide: Another brominating agent used in organic synthesis.

Trimethylphenylammonium tribromide: A brominating agent with similar applications.

Hydrogen peroxide solution: Used as an oxidizing agent in various chemical reactions.

Compared to these compounds, pyridinium tribromide is unique due to its solid form, ease of handling, and precise weighing capabilities, which are particularly important for small-scale reactions . Its stability under normal storage conditions and strong brominating action make it a preferred choice in many organic synthesis applications .

Propriétés

Formule moléculaire |

C15H18Br3N3 |

|---|---|

Poids moléculaire |

480.0 g/mol |

Nom IUPAC |

pyridin-1-ium;tribromide |

InChI |

InChI=1S/3C5H5N.3BrH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;3*1H |

Clé InChI |

JQRYUMGHOUYJFW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[Br-].[Br-].[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.